![molecular formula C19H15NO B14748770 6,6-Dimethylbenzo[b]acridin-11(6h)-one CAS No. 2498-60-4](/img/structure/B14748770.png)
6,6-Dimethylbenzo[b]acridin-11(6h)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,6-Dimethylbenzo[b]acridin-11(6h)-one is a heterocyclic aromatic compound with a complex structure that includes both benzene and acridine rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Dimethylbenzo[b]acridin-11(6h)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, starting materials such as 2,6-dimethylaniline and phthalic anhydride can be reacted in the presence of a catalyst to form the desired acridine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact .
化学反应分析
Types of Reactions
6,6-Dimethylbenzo[b]acridin-11(6h)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce dihydro compounds .
科学研究应用
6,6-Dimethylbenzo[b]acridin-11(6h)-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of DNA intercalation and its effects on genetic material.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 6,6-Dimethylbenzo[b]acridin-11(6h)-one involves its interaction with molecular targets such as DNA. The compound can intercalate between DNA bases, disrupting the normal function of the genetic material. This can lead to the inhibition of DNA replication and transcription, making it a potential candidate for anticancer therapy .
相似化合物的比较
Similar Compounds
7,10-Dimethylbenz[c]acridine: Similar in structure but with different methyl group positions.
5,6-Dimethylbenzo[c]acridine: Another closely related compound with different substitution patterns.
Uniqueness
6,6-Dimethylbenzo[b]acridin-11(6h)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .
属性
CAS 编号 |
2498-60-4 |
|---|---|
分子式 |
C19H15NO |
分子量 |
273.3 g/mol |
IUPAC 名称 |
6,6-dimethylbenzo[b]acridin-11-one |
InChI |
InChI=1S/C19H15NO/c1-19(2)15-9-5-4-8-13(15)17(21)14-11-12-7-3-6-10-16(12)20-18(14)19/h3-11H,1-2H3 |
InChI 键 |
ZWFHSSNAHSWVBQ-UHFFFAOYSA-N |
规范 SMILES |
CC1(C2=CC=CC=C2C(=O)C3=CC4=CC=CC=C4N=C31)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


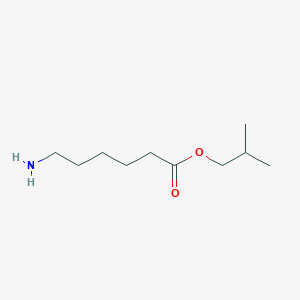
![1-[(Cyanocarbonothioyl)(methylcarbamoyl)amino]-3-methylbenzene](/img/structure/B14748701.png)
![N-(4-hydroxyphenyl)-3-[6-[3-(morpholin-4-ylmethyl)-3,4-dihydro-1H-isoquinoline-2-carbonyl]-1,3-benzodioxol-5-yl]-N-phenyl-5,6,7,8-tetrahydroindolizine-1-carboxamide](/img/structure/B14748703.png)
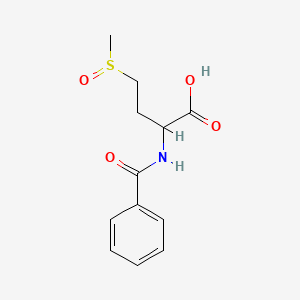
![[(2S)-4-[(1S,2S)-2-[3-(furan-3-yl)propanoyl]-2,6,6-trimethylcyclohexyl]-3-oxobutan-2-yl] acetate](/img/structure/B14748714.png)
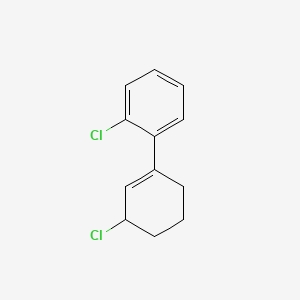
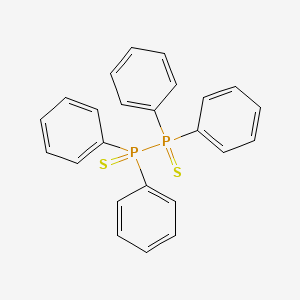
![Benzo[6,7]cyclohepta[1,2-b]indole](/img/structure/B14748729.png)
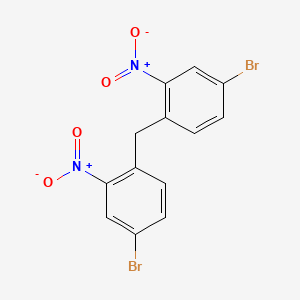
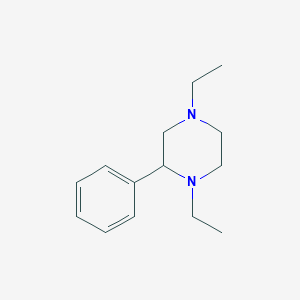
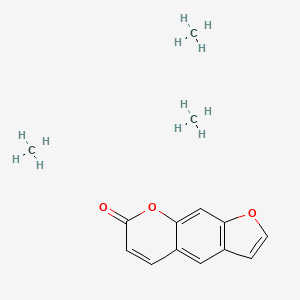
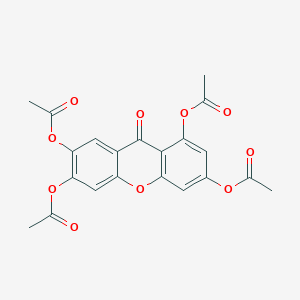
![(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-5-carbamimidamidopentanoic acid](/img/structure/B14748755.png)
![2,4-Dichloro-1-[chloro(difluoro)methoxy]benzene](/img/structure/B14748758.png)
